molecular formula C12H11NO3S2 B3482775 methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B3482775
M. Wt: 281.4 g/mol
InChI Key: YXQVGFLABKSHEG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 5-methyl-2-thiophenecarboxylic acid with appropriate reagents to introduce the carbonylamino group. One common method includes the use of thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride, followed by reaction with an amine to form the desired product . Industrial production methods may involve optimized reaction conditions such as controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The carbonylamino group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity . The thiophene ring system also contributes to the compound’s ability to interact with hydrophobic pockets within proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-[(5-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-7-3-4-9(18-7)11(14)13-8-5-6-17-10(8)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQVGFLABKSHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

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